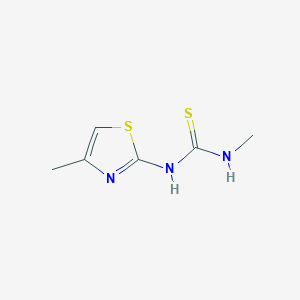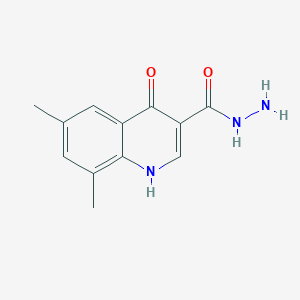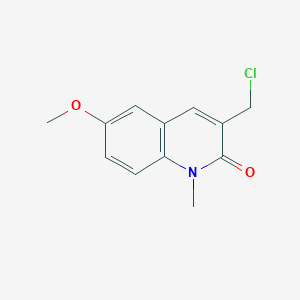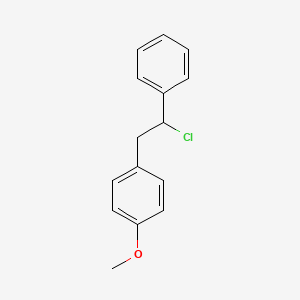![molecular formula C13H14F4N2O3S B12119690 1-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxamide](/img/structure/B12119690.png)
1-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a piperidine ring substituted with a carboxamide group and a benzenesulfonyl group that is further substituted with fluoro and trifluoromethyl groups. The unique structural features of this compound make it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxamide involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzenesulfonyl chloride intermediate: This involves the reaction of 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride with a suitable base.
Nucleophilic substitution: The benzenesulfonyl chloride intermediate undergoes nucleophilic substitution with piperidine to form the sulfonamide.
Carboxamide formation:
Industrial production methods typically involve optimizing these steps to achieve high yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols .
Scientific Research Applications
1-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of materials with unique properties, such as fluorinated polymers and surfactants
Mechanism of Action
The mechanism of action of 1-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The piperidine ring and carboxamide group contribute to the overall stability and solubility of the compound, facilitating its biological activity .
Comparison with Similar Compounds
1-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
4-Fluoro-3-(trifluoromethyl)benzenesulfonyl chloride: This compound is a precursor in the synthesis of the target compound and shares similar structural features.
1-Fluoro-3-(trifluoromethyl)benzene: Another related compound, differing in the absence of the sulfonyl and piperidine groups.
3-Fluoro-4-(trifluoromethyl)benzoic acid: This compound has a carboxylic acid group instead of the sulfonyl and piperidine groups, leading to different chemical properties and applications .
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H14F4N2O3S |
|---|---|
Molecular Weight |
354.32 g/mol |
IUPAC Name |
1-[4-fluoro-3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C13H14F4N2O3S/c14-11-2-1-9(7-10(11)13(15,16)17)23(21,22)19-5-3-8(4-6-19)12(18)20/h1-2,7-8H,3-6H2,(H2,18,20) |
InChI Key |
AMKOVSUGNLZLKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B12119632.png)
![4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)butanoic acid](/img/structure/B12119633.png)


![1-[(Phenylcarbamoyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12119666.png)

![ethyl (1S,2R)-2-[[(1R)-1-phenylethyl]amino]cyclohexanecarboxylate; 4-methylbenzenesulfonic acid](/img/structure/B12119676.png)



![3-Methoxy-4-(3-methyl-[1,2,4]oxadiazol-5-ylmethoxy)-benzoic acid](/img/structure/B12119691.png)

